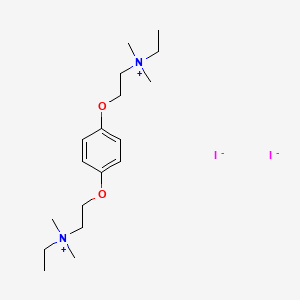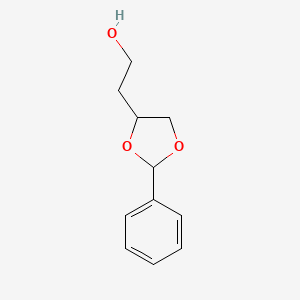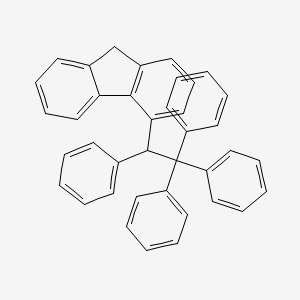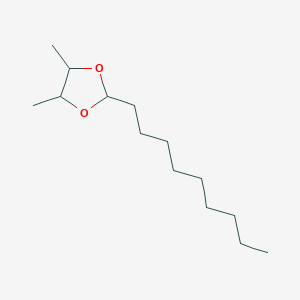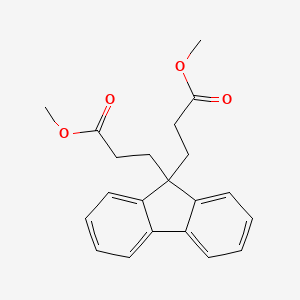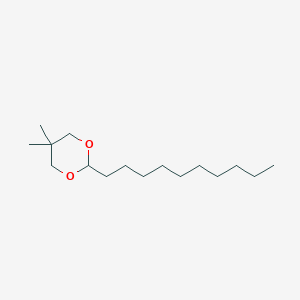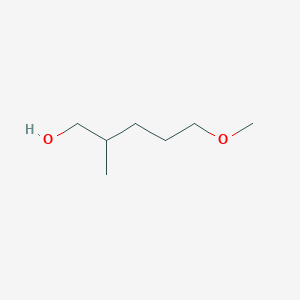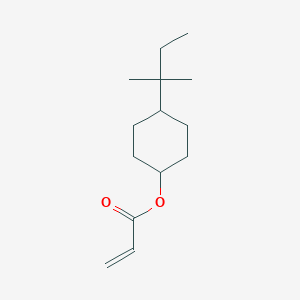![molecular formula C16H26N2O B14729208 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol CAS No. 5472-76-4](/img/structure/B14729208.png)
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties . This compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol typically involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often include the use of polyphosphoric acid (PPA) for intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the piperazine ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol can be compared with other piperazine derivatives, such as:
3-(4-arylpiperazin-1-yl)cinnolines: These compounds also exhibit antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
5472-76-4 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
3-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-14-17(9-5-13-19)11-12-18(15)10-8-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3 |
InChI Key |
WOBXFJHHKJCPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CCC2=CC=CC=C2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


